4-Bromo-N-ethyl-5-methoxy-2-nitroaniline
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Overview
Description
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O3 It is a derivative of aniline, featuring a bromine atom, an ethyl group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline typically involves multiple steps:
Bromination: The addition of a bromine atom to the benzene ring.
Ethylation: The attachment of an ethyl group to the nitrogen atom.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The bromine atom can be substituted with other functional groups.
Substitution: The methoxy group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce various substituted anilines .
Scientific Research Applications
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups also contribute to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the ethyl and methoxy groups.
4-Bromo-2-methylaniline: Similar structure but lacks the nitro and ethyl groups.
4-Bromo-5-methoxy-2-nitroaniline: Similar structure but lacks the ethyl group
Uniqueness
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethyl group enhances its solubility and reactivity, while the methoxy group influences its electronic properties and interactions with biological targets .
Properties
IUPAC Name |
4-bromo-N-ethyl-5-methoxy-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-3-11-7-5-9(15-2)6(10)4-8(7)12(13)14/h4-5,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNXNDSCAJEVEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681503 |
Source
|
Record name | 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-60-8 |
Source
|
Record name | Benzenamine, 4-bromo-N-ethyl-5-methoxy-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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